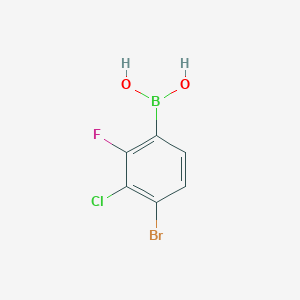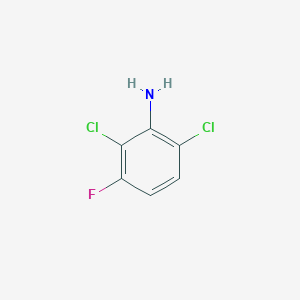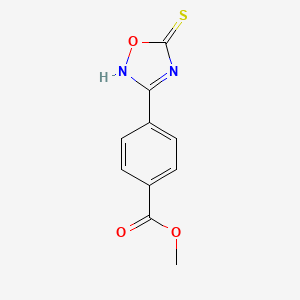![molecular formula C10H10N2O2 B6318150 7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 1697091-16-9](/img/structure/B6318150.png)
7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction. This can be achieved using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent.
Nitration: The final step involves the nitration of the indole ring at the 7’ position. This can be done using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 7’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole].
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
7’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Similar structure but with an amino group instead of a nitro group.
7’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Contains a methoxy group at the 7’ position.
7’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]: Contains a chloro group at the 7’ position.
Uniqueness
The presence of the nitro group in 7’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
7-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)8-3-1-2-7-9(8)11-6-10(7)4-5-10/h1-3,11H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQJRVDRSNMKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
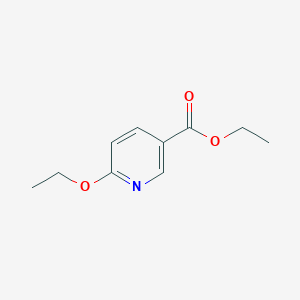
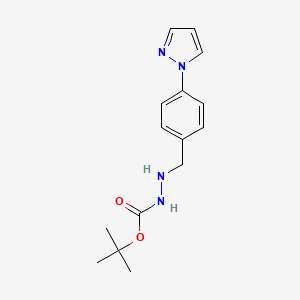
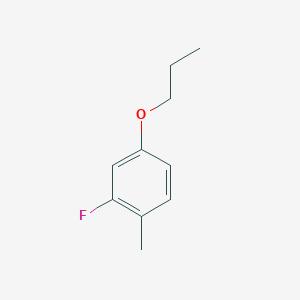
![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)
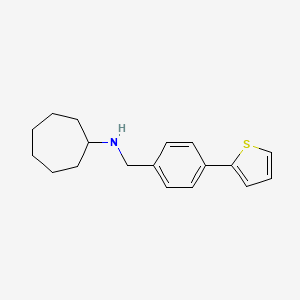
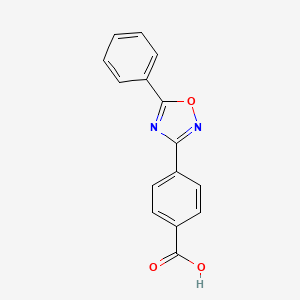
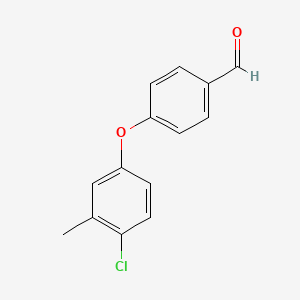
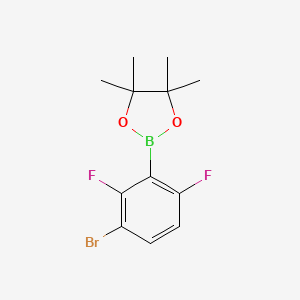
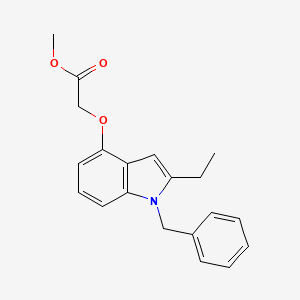
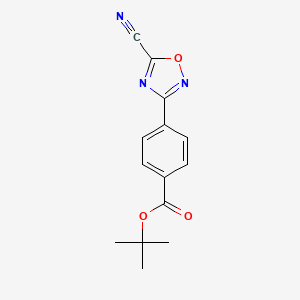
![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)
